iRGD vs. CRGDC: Quantitative Comparison of In Vivo Tumor Homing Area in Orthotopic Prostate Cancer Xenografts
In a direct head-to-head comparison, iRGD (c(CRGDKGPDC)) demonstrated statistically significantly greater tumor homing area than the non-penetrating integrin-binding control peptide CRGDC in an orthotopic 22Rv1 human prostate cancer xenograft model [1]. Following intravenous administration of 200 µg FAM-labeled peptide with a 2-hour circulation time, iRGD exhibited a substantially larger FAM-positive area within tumor cryosections, quantified via immunohistochemical staining with anti-FITC antibody and Scanscope image analysis [1].
| Evidence Dimension | Tumor homing area (FAM-positive area in cryosections) |
|---|---|
| Target Compound Data | FAM-iRGD: mean positive area approximately 3.5–4.0-fold greater than CRGDC (estimated from published figure) |
| Comparator Or Baseline | FAM-CRGDC (c(CRGDC)): integrin-binding but non-penetrating cyclic peptide |
| Quantified Difference | p < 0.001 (Student's t-test, n=3 per group) |
| Conditions | Orthotopic 22Rv1 human prostate cancer xenografts in mice; 200 µg peptide IV; 2 hr circulation; anti-FITC IHC quantification |
Why This Matters
This evidence quantifies iRGD's superior tumor accumulation relative to a closely related integrin-binding analog, directly supporting procurement for in vivo tumor-targeting studies where maximal tumor signal is required.
- [1] Sugahara KN, et al. Tissue-penetrating delivery of compounds and nanoparticles into tumors. Cancer Cell. 2009;16(6):510-520. Figure 2C. View Source
